molecular formula C7H6O3 B13067899 3-(Furan-3-YL)-3-oxopropanal

3-(Furan-3-YL)-3-oxopropanal

Cat. No.: B13067899
M. Wt: 138.12 g/mol
InChI Key: SYPSGQYZJOXSEQ-UHFFFAOYSA-N
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Description

3-(Furan-3-YL)-3-oxopropanal is an organic compound featuring a furan ring substituted with an oxopropanal group Furans are a class of aromatic heterocyclic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-YL)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with an appropriate reagent to introduce the oxopropanal group. For instance, the reaction of furan-3-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-YL)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-carboxylic acid, while reduction can produce 3-(Furan-3-YL)-3-hydroxypropanal .

Scientific Research Applications

3-(Furan-3-YL)-3-oxopropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-3-YL)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

3-(furan-3-yl)-3-oxopropanal

InChI

InChI=1S/C7H6O3/c8-3-1-7(9)6-2-4-10-5-6/h2-5H,1H2

InChI Key

SYPSGQYZJOXSEQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)CC=O

Origin of Product

United States

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